molecular formula C15H15NO2S B2457500 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide CAS No. 1396848-17-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2457500
CAS No.: 1396848-17-1
M. Wt: 273.35
InChI Key: NTFMHNCBWBDJPS-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule with the molecular formula C16H17NO2S and a molecular weight of 287.38 g/mol . This compound features a hybrid structure combining a 1-hydroxy-2,3-dihydro-1H-indene moiety, a methylene linker, and a thiophene-2-carboxamide group. The indane scaffold is a privileged structure in medicinal chemistry, often associated with biological activity, while the thiophene carboxamide is a common pharmacophore known to participate in key hydrogen-bonding interactions within enzyme active sites . Although the specific biological profile of this compound is yet to be fully characterized, its structure suggests significant potential for research. The thiophene-2-carboxamide group is a known bioisostere for other heterocyclic systems and has been explored in the development of potent and selective inhibitors for neuronal nitric oxide synthase (nNOS), a target implicated in chronic neurodegenerative pathologies . Furthermore, structurally related compounds featuring the hydroxyindanamine core have been investigated as activators for other biological targets, such as KCNQ2/5 potassium channels . This molecule is intended for research and development purposes only, specifically for use in assay development, hit-to-lead optimization, and investigating structure-activity relationships (SAR) in medicinal chemistry programs. It is provided for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMHNCBWBDJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine in acetic acid.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the indene and thiophene moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2S. Its structure features an indene derivative linked to a thiophene moiety through a carboxamide functional group. This unique combination may contribute to its biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H17NO2S
Molecular Weight299.38 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring may enhance interactions with biological macromolecules, potentially leading to modulation of signaling pathways.

Potential Mechanisms

  • Enzyme Inhibition : Compounds similar to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene derivatives have shown potential as inhibitors of specific enzymes involved in disease processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indene or thiophene moieties can significantly affect potency and selectivity.

Key Findings

Research has demonstrated that:

  • Substitutions on the indene ring can enhance binding affinity to target proteins.
  • The thiophene group may play a role in increasing lipophilicity, aiding in membrane permeability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene derivatives.

Study 1: Anticancer Activity

A study explored the anticancer properties of thiophene-containing compounds, noting that modifications to the indene structure led to enhanced cytotoxicity against various cancer cell lines. The results indicated that compounds with similar frameworks could induce apoptosis through caspase activation pathways.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory activities of related carboxamide derivatives. These compounds were shown to inhibit pro-inflammatory cytokine release in vitro, suggesting a potential therapeutic application for inflammatory diseases.

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimization StrategyEvidence Reference
SolventDMF/DMSO for polar intermediates
Temperature60–80°C for controlled reactivity
CatalystTriethylamine for amide coupling
PurificationSilica gel chromatography

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional groups (e.g., indenol hydroxy and thiophene rings) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
  • Thermal Analysis (DSC) : Assesses melting points and thermal stability .

Q. Table 2: Characterization Techniques

TechniquePurposeEvidence Reference
1H NMRConfirms proton environments
HRMSVerifies molecular formula
DSCDetermines thermal stability

Intermediate: How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

Methodological Answer:

  • pH-dependent stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .
  • Light sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .
  • Thermal stress testing : Use DSC or TGA to analyze decomposition at elevated temperatures (e.g., 100–150°C) .
  • Humidity studies : Store under controlled humidity (40–80% RH) and assess hygroscopicity .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular docking : Predict binding modes with target proteins (e.g., enzymes or receptors) using software like AutoDock .
  • Kinetic assays : Measure inhibition constants (Ki) via enzyme activity assays under varying substrate concentrations .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding affinity to immobilized targets .
  • Cellular assays : Use siRNA knockdown to validate target engagement in relevant cell lines .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for viability) .
  • Dose-response curves : Compare EC50/IC50 values across studies to identify potency discrepancies .
  • Metabolite profiling : Analyze in vitro vs. in vivo metabolite formation to rule out off-target effects .
  • Collaborative validation : Replicate experiments in independent labs with blinded samples .

Intermediate: What functional groups are critical for the compound’s reactivity and pharmacological activity?

Methodological Answer:

  • Thiophene carboxamide : Essential for π-π stacking with aromatic residues in target proteins .
  • Hydroxyindene moiety : Enhances solubility and hydrogen-bonding interactions .
  • Methylene linker : Provides conformational flexibility for optimal binding .

Q. Table 3: Functional Group Roles

GroupRoleEvidence Reference
Thiophene carboxamideTarget binding via hydrophobic interactions
HydroxyindeneSolubility and H-bond donor

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity .
  • QSAR modeling : Correlate structural modifications (e.g., substituents on indene) with bioavailability .
  • Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) .

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